NMS-P715

Description

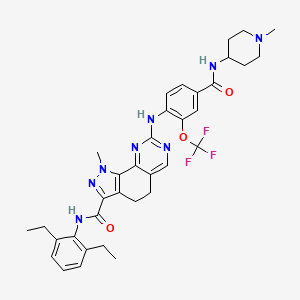

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NMS-P715: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK protein kinase.[1][2] MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures proper chromosome segregation during mitosis.[1][2][3] In numerous cancer types, MPS1 is overexpressed, and its inhibition presents a promising therapeutic strategy.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and preclinical efficacy.

Core Mechanism of Action: Inhibition of MPS1 Kinase and Disruption of the Spindle Assembly Checkpoint

This compound functions as an ATP-competitive inhibitor of MPS1 kinase.[4] By binding to the ATP pocket of the MPS1 catalytic domain, this compound effectively blocks its phosphotransferase activity. This inhibition disrupts the Spindle Assembly Checkpoint, a critical cellular process that prevents the segregation of chromosomes until they are all correctly attached to the mitotic spindle.

The primary consequence of MPS1 inhibition by this compound is the abrogation of the SAC.[4] This leads to a premature and uncontrolled exit from mitosis, a phenomenon termed "mitotic slippage."[5] Cancer cells, which often exhibit a high degree of aneuploidy and are particularly reliant on a functional SAC for survival, are highly susceptible to this disruption.[4] The forced exit from mitosis with unaligned chromosomes results in severe chromosomal mis-segregation, leading to massive aneuploidy and ultimately, cell death through a process known as mitotic catastrophe.[1][2][3]

Signaling Pathway Diagram: this compound Action on the Spindle Assembly Checkpoint

Caption: this compound inhibits MPS1 kinase, preventing SAC activation and leading to premature anaphase.

Quantitative Data

Table 1: In Vitro Kinase and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MPS1/TTK Kinase IC50 | 182 nM | Recombinant MPS1 protein assay | [1][6] |

| Kinase Selectivity | IC50 > 5 µM | Panel of 59 other kinases | [6] |

| IC50 < 10 µM | Only for CK2, MELK, and NEK6 | [1] | |

| SAC Override EC50 | 65 nM | Nocodazole-arrested U20S cells | [1] |

| Proliferation IC50 Range | 0.192 - 10 µM | Panel of 127 cancer cell lines | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| A2780 Ovarian Carcinoma Xenograft | 90 mg/kg, p.o., daily | Significant tumor growth reduction | [6] |

| A375 Melanoma Xenograft | 100 mg/kg, p.o., daily | ~43% tumor growth inhibition | [1] |

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.

Methodology:

-

Recombinant MPS1 kinase (5 nM) is incubated in a buffer containing 50 mM HEPES (pH 7.5), 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, and 0.2 mg/mL BSA.[1]

-

A peptide substrate (e.g., P38-βtide, 200 µM) and ATP (8 µM) spiked with ³³P-γ-ATP (1.5 nM) are added to the reaction mixture.[1]

-

This compound is added in a series of 1:3 dilutions (e.g., from 30 µM to 1.5 nM).[1]

-

The kinase reaction is allowed to proceed at a controlled temperature for a specified time.

-

The reaction is stopped, and the incorporation of ³³P into the substrate peptide is quantified using a suitable method, such as filter binding and scintillation counting.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 384-well plates in their respective complete growth medium.[1]

-

After 24 hours, cells are treated with a range of concentrations of this compound, typically dissolved in 0.1% DMSO.[1]

-

Cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

-

Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.[1]

-

Luminescence is read on a plate reader.

-

The IC50 for cell growth inhibition is calculated by comparing the signal from treated cells to that of DMSO-treated control cells.[1]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells (e.g., A2780 or A375) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[1][7]

-

Tumors are allowed to grow to a palpable size.[7]

-

Mice are randomized into control (vehicle) and treatment groups (typically 8 animals per group).[1]

-

This compound is administered orally at a specified dose and schedule (e.g., 90-100 mg/kg daily).[1]

-

Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[1]

-

Animal body weight and general health are monitored as indicators of toxicity.[1]

-

At the end of the study, tumors may be excised for ex vivo analysis of biomarkers (e.g., by Western blot).[7]

Experimental Workflow Diagram: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Cellular Consequences of this compound Treatment

-

Mitotic Acceleration: this compound significantly shortens the duration of mitosis. In U2OS cells, treatment with 1 µM this compound reduces the length of mitosis by approximately three-fold.[6]

-

Aneuploidy: By forcing cells to divide with misaligned chromosomes, this compound treatment leads to a high degree of aneuploidy (an abnormal number of chromosomes).[1][3][6]

-

Apoptosis: The severe genomic instability caused by this compound triggers programmed cell death, or apoptosis, in cancer cells.[6]

-

Selective Cytotoxicity: this compound demonstrates a preferential killing of cancer cells over normal cells.[1][3] Normal human fibroblasts, for instance, are significantly less sensitive to the antiproliferative effects of the compound.[7]

Logical Relationship Diagram: Cellular Fate after this compound Treatment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]

- 3. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

The Role of MPS1 Kinase in Cell Cycle Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monopolar Spindle 1 (MPS1) kinase, also known as Threonine and Tyrosine Kinase (TTK), is a critical regulator of cell cycle progression, primarily functioning to ensure the fidelity of chromosome segregation during mitosis. As a dual-specificity kinase, MPS1 is a central component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. Dysregulation of MPS1 activity is linked to chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the multifaceted roles of MPS1 in the cell cycle, its regulatory mechanisms, key signaling pathways, and experimental methodologies for its study.

Core Functions of MPS1 Kinase in the Cell Cycle

MPS1's primary and most well-characterized role is within the Spindle Assembly Checkpoint (SAC). However, its functions extend to other critical mitotic processes.

Spindle Assembly Checkpoint (SAC) Activation and Signaling

MPS1 acts as an upstream kinase in the SAC signaling cascade.[1][2] Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, the signaling hubs of the SAC.[2][3] Upon detection of unattached or improperly attached kinetochores, MPS1 is recruited and activated, initiating a phosphorylation cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase required for the degradation of securin and cyclin B, the proteins that trigger anaphase onset.[2]

The key steps in MPS1-mediated SAC activation are:

-

Recruitment to Unattached Kinetochores: MPS1 is recruited to the KNL1-MIS12-NDC80 (KMN) network at unattached kinetochores.[4]

-

Autophosphorylation and Activation: At the kinetochore, the increased local concentration of MPS1 promotes its trans-autophosphorylation, leading to its full activation.[2][5]

-

Substrate Phosphorylation: Activated MPS1 phosphorylates multiple substrates, most notably the MELT repeats of the kinetochore scaffold protein KNL1 (also known as SPC105).[6]

-

Recruitment of Downstream Checkpoint Proteins: Phosphorylated KNL1 serves as a docking site for the BUB1/BUB3 and BUBR1/BUB3 checkpoint complexes.[4]

-

Assembly of the Mitotic Checkpoint Complex (MCC): MPS1 further phosphorylates BUB1, which then recruits MAD1.[4] This scaffold promotes the conformational change of MAD2 from an open (O-MAD2) to a closed (C-MAD2) conformation, a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BUBR1, BUB3, MAD2, and CDC20.[7]

-

Inhibition of the APC/C: The MCC directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of securin and cyclin B, thereby arresting the cell in metaphase.[2]

Chromosome Biorientation and Error Correction

Beyond its role in SAC signaling, MPS1 is crucial for the correction of erroneous kinetochore-microtubule attachments.[6] It contributes to the destabilization of improper attachments, such as syntelic (both sister kinetochores attached to microtubules from the same spindle pole) and merotelic (one kinetochore attached to microtubules from both poles) attachments, allowing for their correction and the establishment of proper bipolar attachment (amphitely).[2] This function is, in part, mediated through the phosphorylation of components of the KMN network, which weakens their interaction with microtubules.[2] There is also significant crosstalk between MPS1 and the Aurora B kinase, another key regulator of error correction.[8]

Centrosome Duplication

MPS1 has been implicated in the regulation of centrosome duplication, a process that is tightly coordinated with the cell cycle to ensure the formation of a bipolar spindle.[2][3] Overexpression of MPS1 can lead to centrosome amplification, while its inhibition can interfere with proper duplication.[3]

Regulation of MPS1 Activity and Expression

The activity and protein levels of MPS1 are tightly regulated throughout the cell cycle to ensure its functions are executed at the appropriate time.

Cell Cycle-Dependent Expression and Activity

MPS1 protein levels and kinase activity fluctuate significantly during the cell cycle. Both protein levels and activity are low in G1, begin to rise in S and G2, and peak during mitosis.[9][10] Following the satisfaction of the SAC, MPS1 is rapidly degraded during anaphase and mitotic exit, a process mediated by the APC/C.[3]

Regulation by Phosphorylation

MPS1 activity is regulated by extensive autophosphorylation.[5] Phosphorylation of key residues in its activation loop, such as Threonine 676, is critical for its kinase activity.[5] Other mitotic kinases, including Cyclin-Dependent Kinase 1 (CDK1) and Aurora B, also contribute to the phosphorylation and regulation of MPS1.[8]

Quantitative Data on MPS1 Phosphorylation

Mass spectrometry-based proteomics has identified numerous in vivo phosphorylation sites on human MPS1, primarily in mitotic cells. These phosphorylation events are crucial for its regulation and function.

| Phosphorylation Site | Location/Context | Putative Kinase(s) | Reference |

| Threonine 12 | N-terminal region | Autophosphorylation | [11] |

| Serine 15 | N-terminal region | Autophosphorylation | [11] |

| Serine 281 | Proline-directed | CDK, MAPK | [2] |

| Serine 436 | Proline-directed | CDK, MAPK | [2] |

| Threonine 453 | Proline-directed | CDK, MAPK | [2] |

| Threonine 468 | Proline-directed | CDK, MAPK | [2] |

| Threonine 676 | Activation Loop | Autophosphorylation | [5] |

| Threonine 686 | P+1 Loop | Autophosphorylation | [5] |

| Serine 821 | C-terminal region | Autophosphorylation | [2] |

MPS1 Signaling Pathways

The Spindle Assembly Checkpoint (SAC) Pathway

The central role of MPS1 is in the SAC pathway, where it acts as a master regulator.

Crosstalk with Aurora B Kinase

MPS1 and Aurora B kinases exhibit a complex interplay to ensure accurate chromosome segregation. Aurora B activity is required for the efficient recruitment of MPS1 to unattached kinetochores.[12] In turn, MPS1 activity can influence Aurora B localization and activity, creating a feedback loop that reinforces both error correction and SAC signaling.[8]

TGF-β/Smad Signaling Pathway

Emerging evidence suggests a role for MPS1 outside of mitosis, in the Transforming Growth Factor-beta (TGF-β) signaling pathway. MPS1 can directly phosphorylate the receptor-regulated Smads (R-Smads), SMAD2 and SMAD3, at their C-terminal SSXS motif, a phosphorylation event typically catalyzed by the TGF-β type I receptor.[1] This MPS1-mediated phosphorylation can promote Smad signaling in a TGF-β-independent manner, particularly in response to microtubule disruption.[1] The full physiological significance of this crosstalk is an active area of investigation.

Experimental Protocols for Studying MPS1 Kinase

In Vitro MPS1 Kinase Assay

This protocol is for measuring the kinase activity of purified MPS1 using a radioactive isotope.

Materials:

-

Purified recombinant MPS1 kinase

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

5X Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 μCi/μl)

-

SDS-PAGE loading buffer

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 μl reaction, combine:

-

5 μl of 5X Kinase Buffer

-

2.5 μl of substrate (to a final concentration of 1 mg/ml for MBP)

-

1 μl of purified MPS1

-

15.5 μl of sterile deionized water

-

-

Initiate the reaction by adding 1 μl of an ATP mix (10 mM cold ATP plus 1 μl of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by adding 25 μl of 2X SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Alternatively, for quantitative measurement, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

Immunoprecipitation of Endogenous MPS1

This protocol describes the immunoprecipitation of MPS1 from cell lysates for subsequent analysis, such as Western blotting or kinase assays.

Materials:

-

Cell culture plates with cells of interest

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-MPS1 antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

Procedure:

-

Wash cultured cells with ice-cold PBS and lyse them in Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-MPS1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.

-

Elute the immunoprecipitated MPS1 by adding Elution Buffer or by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluate by Western blotting or proceed with a kinase assay.

Cell Synchronization at G2/M Phase

This protocol uses a double thymidine block to synchronize cells at the G1/S boundary, followed by release into the cell cycle to enrich for cells in G2 and M phases.

Materials:

-

HeLa or other suitable cell line

-

Complete growth medium

-

Thymidine (2 mM final concentration)

-

Nocodazole (optional, for mitotic arrest)

Procedure:

-

Plate cells to be 30-40% confluent.

-

Add thymidine to the medium to a final concentration of 2 mM and incubate for 16-18 hours.

-

Wash the cells twice with warm PBS and then add fresh medium without thymidine. Incubate for 8-9 hours.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

-

To collect cells in G2/M, wash the cells twice with warm PBS and release them into fresh medium. Cells will progress through S phase and enter G2 and M phases approximately 8-12 hours post-release.

-

(Optional) To arrest cells specifically in mitosis, add nocodazole (e.g., 100 ng/ml) for 4-6 hours starting at 8 hours post-release. Mitotic cells can then be collected by mitotic shake-off.

siRNA-mediated Knockdown of MPS1

This protocol outlines a general procedure for reducing MPS1 expression in cultured cells using small interfering RNA (siRNA).

Materials:

-

HeLa or other transfectable cell line

-

siRNA targeting MPS1 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or other suitable transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium without antibiotics

Procedure:

-

One day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.

-

On the day of transfection, dilute 20-50 pmol of MPS1 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the cells and validate the knockdown efficiency by Western blotting for MPS1 protein levels or by qPCR for MPS1 mRNA levels.

MPS1 in Drug Development

The essential role of MPS1 in the SAC and its overexpression in various cancers have made it a compelling target for anti-cancer drug development.[13] Inhibition of MPS1 overrides the SAC, leading to premature anaphase entry, severe chromosome mis-segregation, and ultimately cell death, particularly in cancer cells that are often aneuploid and rely on a robust SAC for survival. Several small molecule inhibitors of MPS1 have been developed and are in various stages of preclinical and clinical evaluation.[13]

Conclusion

MPS1 kinase is a master regulator of mitotic fidelity, with its most critical role in orchestrating the Spindle Assembly Checkpoint. Its functions in error correction and centrosome duplication further underscore its importance in maintaining genome stability. The tight regulation of its expression and activity highlights its central role in cell cycle control. The detailed understanding of MPS1's molecular functions and signaling pathways, facilitated by the experimental approaches outlined in this guide, continues to provide valuable insights into the fundamental mechanisms of cell division and offers promising avenues for the development of novel cancer therapeutics.

References

- 1. Activation of Mps1 promotes transforming growth factor-beta-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. kenanaonline.com [kenanaonline.com]

- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. Mps1 is SUMO-modified during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

NMS-P715: A Technical Overview of Target Selectivity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2][3] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial mitotic mechanism that ensures proper chromosome segregation.[1][4] Aberrant overexpression of MPS1 has been observed in a wide range of human tumors, making it a compelling target for cancer therapy.[1][4] This technical guide provides an in-depth overview of the target selectivity and kinase profile of this compound, along with detailed experimental methodologies for key assays.

Target Selectivity and Kinase Profile

This compound demonstrates high selectivity for MPS1 kinase.[5][6] Biochemical assays have shown that it is a potent ATP-competitive inhibitor of MPS1.[4][6] The inhibitory activity of this compound has been profiled against a broad panel of kinases, revealing a highly selective inhibition profile.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| MPS1 (TTK) | 182 [5][6] |

| CK2 | 5,700[5] |

| MELK | 6,010[5] |

| NEK6 | 6,020[5] |

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from publicly available sources.[5]

As indicated in the table, this compound is significantly more potent against MPS1 compared to other kinases, with IC50 values for off-target kinases being in the micromolar range.[5] In a broader screening against 60 kinases, no other kinases were inhibited with an IC50 value below 5 µM.[5][7]

Cellular Activity

In cellular assays, this compound effectively overrides the Spindle Assembly Checkpoint with an EC50 of 65 nM.[5][6] This leads to an acceleration of mitosis, chromosomal mis-segregation, massive aneuploidy, and ultimately, apoptotic cell death in cancer cell lines.[1][4][7]

Signaling Pathway

This compound's primary mechanism of action is the disruption of the Spindle Assembly Checkpoint (SAC) through the inhibition of MPS1 kinase. The SAC is a complex signaling pathway that ensures the fidelity of chromosome segregation during mitosis.

Caption: this compound inhibits MPS1, disrupting the SAC signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical Kinase Assay

This assay determines the in vitro potency of a compound against a specific kinase.

Objective: To measure the IC50 value of this compound against MPS1 and other kinases.

General Procedure:

-

Reagents and Buffers: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, 0.2 mg/mL BSA), recombinant kinase, substrate peptide (e.g., P38-βtide for MPS1), and ATP (radiolabeled or for use with a detection antibody).[6]

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using 33P-γ-ATP and measuring the incorporation of the radioactive phosphate into the substrate, often captured on a phosphocellulose membrane.[6]

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of a cell line over time.

Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.

General Procedure:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 96- or 384-well) at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Assess cell viability using a suitable reagent, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.[6]

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell growth inhibition against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Objective: To evaluate the effect of this compound on cell cycle progression.

General Procedure:

-

Cell Treatment: Treat cells with this compound or a vehicle control for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[8]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.

This guide provides a foundational understanding of the target selectivity, kinase profile, and key experimental methodologies associated with the MPS1 inhibitor this compound. For further details, consulting the primary literature is recommended.

References

- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacodynamics of NMS-P715

This guide provides a comprehensive overview of the pharmacodynamics of this compound, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical mitotic mechanism that ensures proper chromosome alignment and segregation.[3][4] In numerous human tumors, MPS1 is aberrantly overexpressed, making it a compelling target for cancer therapy.[3][4]

By inhibiting MPS1, this compound disrupts the SAC, leading to an accelerated and premature exit from mitosis.[2][3] This results in severe chromosome missegregation and the formation of aneuploid cells.[3][5] Ultimately, this triggers mitotic catastrophe and apoptosis, leading to the death of cancer cells.[5][6] this compound has demonstrated selective anti-proliferative activity against tumor cells while having a lesser effect on normal cells.[3][4]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Process | IC50/EC50 (nM) | Notes |

| MPS1 Kinase | 182 | ATP-competitive inhibition.[1] |

| Spindle Assembly Checkpoint (SAC) Override | 65 | Measured by the reduction of nocodazole-induced mitotic arrest.[1] |

| CK2 | >5000 | Kinase selectivity profiling against a panel of 60 kinases.[1][6] |

| MELK | >5000 | Kinase selectivity profiling.[1][6] |

| NEK6 | >5000 | Kinase selectivity profiling.[1][6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Proliferation IC50 (µM) |

| Panel of 127 cell lines | Various (including colon, breast, renal, melanoma) | 0.192 - 10 |

Data from a broad panel of cancer cell lines demonstrates wide-ranging anti-proliferative activity.[2]

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition |

| A2780 | Ovarian Carcinoma | 90 mg/kg, daily, oral | Significant tumor growth inhibition.[2][6] |

| A375 | Melanoma | 100 mg/kg, daily, oral | Approximately 43%.[6] |

Key Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Spindle Assembly Checkpoint Abrogation

The following diagram illustrates the signaling pathway affected by this compound. In a normal mitotic cell, MPS1 is crucial for the recruitment of other SAC proteins to the kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature sister chromatid separation. This compound inhibits MPS1, preventing MCC formation and leading to premature APC/C activation, resulting in aneuploidy and cell death.

Caption: Signaling pathway of this compound leading to SAC abrogation and cell death.

Experimental Workflow: In Vitro Evaluation of this compound

This diagram outlines a typical workflow for the in vitro characterization of this compound's pharmacodynamics.

Caption: Workflow for in vitro pharmacodynamic evaluation of this compound.

Detailed Experimental Protocols

MPS1 Kinase Assay

This assay determines the in vitro potency of this compound against MPS1 kinase.

-

Enzyme: Recombinant full-length human MPS1.

-

Substrate: A suitable peptide substrate, such as a generic serine/threonine kinase substrate.

-

Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, MnCl2, DTT, and BSA.

-

ATP: Used at a concentration near the Km for MPS1, with a radiolabeled ATP (e.g., [γ-33P]ATP) for detection.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the MPS1 enzyme, substrate, and this compound dilutions in the reaction buffer.

-

Initiate the reaction by adding the ATP mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability to determine the anti-proliferative effects of this compound.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

-

Procedure:

-

Seed cancer cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine the IC50 for proliferation from the dose-response curve.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This method is used to assess the effects of this compound on cell cycle distribution and apoptosis induction.

-

Cell Cycle Analysis:

-

Treat cells with this compound for a defined period (e.g., 24-48 hours).

-

Harvest and fix the cells in cold ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Quantify the percentage of cells in different phases of the cell cycle (Sub-G1, G1, S, and G2/M) based on their DNA content.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with this compound.

-

Harvest the cells and wash with a binding buffer.

-

Resuspend the cells in a solution containing FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in the mitotic checkpoint and cell cycle regulation.

-

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Histone H3, Cyclin B1, Securin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze band intensities to quantify changes in protein levels.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Subcutaneously implant human tumor cells (e.g., A2780 or A375) into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., orally) or vehicle control daily for a specified duration.

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for biomarkers).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for NMS-P715 In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[2] In many cancer cells, MPS1 is overexpressed, contributing to aneuploidy and cell proliferation. This compound disrupts the SAC, leading to accelerated mitosis, severe chromosome missegregation, and ultimately, apoptotic cell death in a wide range of tumor cell lines.[1][2][3] This selective action against cancer cells makes this compound a promising candidate for targeted cancer therapy.

This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using two common colorimetric assays: the MTT assay and the CCK-8 assay.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of MPS1 kinase. By inhibiting MPS1, this compound prevents the recruitment of essential SAC proteins to the kinetochores of unaligned chromosomes. This abrogation of the SAC allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes. The resulting catastrophic chromosome missegregation leads to the formation of aneuploid daughter cells, which then undergo apoptosis.

References

Application Notes and Protocols for Colony Formation Assay with NMS-P715

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a key mitotic mechanism that ensures the proper segregation of chromosomes during cell division.[1] In numerous types of cancer, MPS1 is overexpressed, and its inhibition has emerged as a promising therapeutic strategy.[1] this compound disrupts the SAC, leading to accelerated mitosis, chromosomal misalignment, and aneuploidy, which ultimately triggers cell death in cancer cells while having a lesser impact on normal cells.[1]

The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term effects of cytotoxic agents on cell proliferation and survival. This assay determines the ability of a single cell to undergo unlimited division and form a colony. It is a critical tool for evaluating the efficacy of anti-cancer drugs like this compound.

Mechanism of Action: this compound and the Spindle Assembly Checkpoint

This compound functions by inhibiting the kinase activity of MPS1. MPS1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis. When chromosomes are not properly attached to the mitotic spindle, the SAC is activated, arresting the cell cycle in metaphase to allow for error correction. MPS1 is essential for the recruitment of other SAC proteins to the kinetochores of unattached chromosomes, initiating the inhibitory signal that blocks the Anaphase-Promoting Complex/Cyclosome (APC/C).

By inhibiting MPS1, this compound prevents the activation of the SAC. This leads to a premature exit from mitosis, even in the presence of uncorrected chromosome-spindle attachment errors. The consequence is severe chromosomal mis-segregation and the formation of aneuploid daughter cells. This genomic instability triggers cellular stress responses and, ultimately, apoptosis or mitotic catastrophe, leading to the death of cancer cells.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of this compound.

Data Presentation

This compound has been demonstrated to potently inhibit the colony-forming ability of various cancer cell lines. While specific IC50 values for colony formation assays are not extensively reported in the literature, studies have consistently shown a significant reduction in colony numbers following treatment with this compound.

| Cell Line | Treatment Conditions | Observed Effect on Colony Formation | Reference |

| U2OS (Osteosarcoma) | 22 hours treatment with this compound followed by an 8-day washout period in drug-free medium. | Significant reduction in the percentage of colonies compared to DMSO control. | [3][4] |

| U2OS (Osteosarcoma) | Continuous treatment with this compound for 9 days. | Potent inhibition of colony formation. | [3][4] |

| KKU-100 (Cholangiocarcinoma) | Continuous treatment with this compound. | Potent inhibition of cell proliferation and colony formation. | |

| KKU-213A (Cholangiocarcinoma) | Continuous treatment with this compound. | Potent inhibition of cell proliferation and colony formation. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | In vitro treatment with this compound. | Inhibition of cell growth. | [1] |

Note: For proliferation assays (72-hour treatment), this compound has shown IC50 values in the low micromolar to nanomolar range across a wide variety of cancer cell lines, including colon, breast, renal, and melanoma cell lines.[3]

Experimental Protocols

Colony Formation Assay (Clonogenic Assay)

This protocol provides a general framework for assessing the long-term effects of this compound on the reproductive integrity of cancer cells. Optimization of cell seeding density and incubation time is recommended for each cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., U2OS, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

6-well or 12-well tissue culture plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

Procedure:

-

Cell Preparation and Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension in complete culture medium.

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter with trypan blue exclusion.

-

Seed a low density of cells into 6-well or 12-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well for a 6-well plate.

-

Allow cells to attach for 18-24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

For continuous exposure: Aspirate the medium from the plates and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

For short-term exposure: Aspirate the medium and add the this compound-containing or vehicle control medium. Incubate for a defined period (e.g., 22 hours). After the incubation, aspirate the treatment medium, wash the cells gently with sterile PBS, and add fresh, drug-free complete culture medium.

-

-

Incubation for Colony Formation:

-

Incubate the plates for 9-14 days in a humidified incubator at 37°C and 5% CO2.

-

Monitor the formation of colonies in the control wells. The experiment should be terminated when colonies in the control wells are clearly visible and consist of at least 50 cells.

-

-

Fixation and Staining:

-

Aspirate the culture medium from the wells.

-

Gently wash the wells once with PBS.

-

Add enough fixation/staining solution (e.g., 0.5% crystal violet in 25% methanol) to cover the bottom of each well.

-

Incubate at room temperature for 20-30 minutes.

-

Carefully remove the staining solution and wash the wells with tap water until the background is clear.

-

Allow the plates to air dry completely.

-

-

Colony Counting and Analysis:

-

Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with an automated colony counter.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

-

Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%

-

Surviving Fraction (SF) = (PE of treated sample / PE of control sample)

-

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for a colony formation assay to evaluate the efficacy of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the MPS1 kinase, a key component of the Spindle Assembly Checkpoint. The colony formation assay is an essential tool for evaluating the long-term cytotoxic and anti-proliferative effects of this compound. The provided protocols and background information serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies of this compound and other MPS1 inhibitors.

References

- 1. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

NMS-P715: Application Notes for Flow Cytometry-Based Cell Cycle Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] In many cancer cells, MPS1 is overexpressed, making it an attractive target for anti-cancer therapies.[1][3] Inhibition of MPS1 by this compound abrogates the SAC, leading to premature exit from mitosis, severe chromosome missegregation (aneuploidy), and ultimately, cell death through mitotic catastrophe.[1][3][4] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of MPS1 kinase.[1] By inhibiting MPS1, this compound prevents the recruitment of essential SAC proteins to the kinetochores of unattached chromosomes. This inactivation of the checkpoint allows cells to proceed into anaphase despite the presence of improperly attached chromosomes. The resulting aneuploidy triggers cellular stress and often leads to apoptosis or mitotic catastrophe, a form of cell death specific to mitotic failure.[3] Flow cytometry analysis of cells treated with this compound typically reveals a decrease in the G1 population and a significant accumulation of cells in the G2/M phase, as well as a distinct population of cells with a DNA content greater than 4N (polyploidy), indicative of failed mitosis.[5]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution of A2780 Human Ovarian Cancer Cells.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N (%) |

| Control (DMSO) | 55 | 25 | 20 | <1 |

| This compound (1 µM, 24h) | 15 | 10 | 45 | 30 |

Data are representative and synthesized from qualitative histogram analysis presented in the literature.[4][5]

Table 2: Effect of this compound on Cell Cycle Distribution of HCT116 Human Colorectal Carcinoma Cells.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (DMSO) | 60 | 15 | 25 | <2 |

| This compound (1 µM, 24h) | 20 | 10 | 60 | 10 |

Data are representative and synthesized from qualitative histogram analysis presented in the literature.[6]

Experimental Protocols

This section provides a detailed protocol for cell cycle analysis of cancer cells treated with this compound using propidium iodide staining and flow cytometry.

Materials

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Cancer cell line of interest (e.g., A2780, HCT116)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

-

Flow cytometer

Procedure

-

Cell Seeding:

-

Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A final concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Following incubation, collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the trypsinized cells with the collected culture medium from the first step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

-

Collect at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). Gate the populations corresponding to G1, S, G2/M, and >4N phases of the cell cycle.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits MPS1, leading to SAC abrogation and mitotic catastrophe.

Experimental Workflow

Caption: Workflow for cell cycle analysis using this compound and flow cytometry.

References

- 1. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Detecting Apoptosis after NMS-P715 Treatment via Annexin V Staining

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical mitotic mechanism that ensures proper chromosome alignment and segregation.[1][2] In many human tumors, MPS1 is aberrantly overexpressed, making it a compelling target for cancer therapy.[1][2] this compound functions by overriding the SAC, which leads to accelerated mitosis, massive aneuploidy (an abnormal number of chromosomes), and ultimately, cell death in a wide range of cancer cell lines.[1][2][3]

One of the primary modes of cell death induced by this compound is apoptosis, a form of programmed cell death essential for eliminating damaged or cancerous cells.[4][5][6] Detecting and quantifying apoptosis is crucial for evaluating the efficacy of anticancer agents like this compound. A widely used and reliable method for identifying early-stage apoptosis is Annexin V staining coupled with flow cytometry.[4][5]

The principle of this assay is based on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[4][5] To distinguish between different stages of cell death, a vital dye such as Propidium Iodide (PI) is used concurrently. PI is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA.[5][7] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound induces apoptosis.

Caption: this compound inhibits MPS1, leading to SAC override, aneuploidy, and apoptosis.

Data Presentation

Treatment of cancer cells with this compound leads to a significant, dose-dependent increase in apoptosis. The tables below summarize quantitative data from studies on this compound's effects and provide a representative example of expected results from an Annexin V/PI assay.

Table 1: Apoptotic Induction in HCT116 Cells after this compound Treatment

| Treatment Condition (24h) | Normalized Apoptotic Induction (%) |

| DMSO (Control) | 100 |

| This compound (1 µmol/L) | ~400 |

Data adapted from a study quantifying apoptosis via flow cytometry in HCT116 cells.[8][9]

Table 2: Representative Data from Annexin V/PI Flow Cytometry Assay

| Treatment (48h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 95.2 | 2.5 | 2.3 |

| This compound (0.5 µM) | 75.8 | 15.4 | 8.8 |

| This compound (1.0 µM) | 55.1 | 28.7 | 16.2 |

| This compound (2.0 µM) | 30.9 | 45.3 | 23.8 |

This table presents hypothetical, yet typical, results for a dose-response experiment to illustrate the expected outcome.

Experimental Protocols

Overall Experimental Workflow

The diagram below outlines the major steps for assessing this compound-induced apoptosis using Annexin V staining.

Caption: Workflow for detecting apoptosis via Annexin V staining after this compound treatment.

Detailed Protocol: Annexin V Staining for Flow Cytometry

This protocol provides a step-by-step guide for detecting apoptosis in cells treated with this compound.

1. Materials and Reagents

-

Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher, Bio-Techne, Abcam) containing:

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Deionized water

-

Complete cell culture medium

-

This compound (and appropriate solvent, e.g., DMSO)

-

6-well or 12-well tissue culture plates

-

Flow cytometry tubes

-

Microcentrifuge

-

Flow cytometer

2. Cell Preparation and Treatment

-

Seed Cells: Plate cells in a 6-well plate at a density that will ensure they are approximately 70-80% confluent at the time of harvesting (e.g., 2-5 x 10⁵ cells/well).

-

Incubate: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare this compound: Prepare stock solutions of this compound in DMSO and dilute to final working concentrations in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Treat Cells: Aspirate the old medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only). For a positive control, treat cells with a known apoptosis inducer (e.g., staurosporine).[4]

-

Incubate: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Staining Procedure

-

Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to create a 1X working solution. Prepare enough for all samples and keep it on ice.

-

Harvest Cells:

-

Adherent Cells: Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[7][10] Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[4] Avoid using trypsin if possible, as it can damage membrane proteins. Combine the detached cells with their corresponding supernatant.

-

Suspension Cells: Collect cells directly from the culture flask.[4]

-

-

Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[4][11] Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[4]

-

Cell Count and Resuspension: After the final wash, discard the supernatant and resuspend the cells in cold 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Stain Cells:

-

Incubate: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[4]

4. Flow Cytometry Analysis

-

Final Preparation: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube.[4] Do not wash the cells after incubation. Keep samples on ice and protected from light until they are acquired on the flow cytometer.

-

Setup Controls: It is critical to prepare the following controls to set up the flow cytometer correctly:

-

Unstained cells (for setting baseline fluorescence).

-

Cells stained only with Annexin V-FITC (for compensation).

-

Cells stained only with PI (for compensation).

-

-

Acquisition: Analyze the samples on a flow cytometer. Collect events for FITC (typically FL1 channel) and PI (typically FL2 or FL3 channel).

-

Data Interpretation: Use the single-stain controls to perform fluorescence compensation. Set up a quadrant gate on a dot plot of PI versus Annexin V-FITC fluorescence to differentiate the cell populations.

Data Interpretation and Gating Strategy

References

- 1. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]

- 4. bosterbio.com [bosterbio.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles with NMS-P715

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[4] In numerous cancer types, MPS1 is overexpressed, making it a compelling target for anti-cancer therapy.[5] Inhibition of MPS1 by this compound overrides the SAC, leading to accelerated and aberrant mitosis, resulting in severe aneuploidy and subsequent cell death in cancer cells.[5][6] These application notes provide detailed protocols for the use of this compound in immunofluorescence studies to visualize its effects on mitotic spindles.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of MPS1 kinase.[2] MPS1 plays a crucial role in the SAC by phosphorylating downstream targets at the kinetochores of unattached chromosomes. This phosphorylation cascade leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset. By inhibiting MPS1, this compound prevents the formation of the MCC, leading to premature activation of the APC/C and entry into anaphase, even in the presence of unattached chromosomes. This results in catastrophic chromosome missegregation and aneuploidy.[5][6]

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Data Presentation

The following table summarizes quantitative data on the effects of MPS1 inhibition, which are consistent with the expected outcomes of this compound treatment. The data is based on the quantification of centrosome abnormalities, a key indicator of mitotic spindle defects, following the silencing of MPS1.

| Cell Line | Treatment | Percentage of Cells with Multiple Centrosomes (>2) | Statistical Significance (p-value) |

| U2OS-E7 | Control (shRNA control) | 35% | - |

| U2OS-E7 | MPS1 shRNA | 10% | < 0.01 |

| U2OS-E7 | Control (DMSO) | 40% | - |

| U2OS-E7 | MPS1-IN-3 (50 µg) | 15% | < 0.01 |

Table adapted from a study on MPS1 silencing and inhibition.[7] This data illustrates the expected reduction in centrosome amplification upon MPS1 inhibition, a relevant downstream effect of this compound.

Experimental Protocols

Immunofluorescence Staining of Mitotic Spindles

This protocol is designed for mammalian cells grown on coverslips and treated with this compound to visualize mitotic spindles.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, U2OS)

-

Glass coverslips

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 60-70%).

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

-

Fixation:

-

Aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Add pre-warmed Fixation Solution to the coverslips and incubate for 15 minutes at room temperature.

-

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add Permeabilization Solution to the coverslips and incubate for 10 minutes at room temperature.

-

Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add Blocking Buffer to the coverslips and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the coverslips three times with PBST for 10 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Staining:

-

Wash the coverslips three times with PBST for 10 minutes each in the dark.

-

Incubate the coverslips with DAPI solution (diluted in PBS) for 5 minutes at room temperature in the dark.

-

Wash the coverslips twice with PBS.

-

-

Mounting and Imaging:

-

Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslips with nail polish to prevent drying.

-

Store the slides at 4°C in the dark until imaging.

-

Visualize the stained cells using a fluorescence or confocal microscope. Capture images of mitotic cells, noting any abnormalities in spindle morphology in the this compound-treated samples compared to the control.

-

Caption: Experimental workflow for immunofluorescence staining.

Quantification of Mitotic Spindle Defects

To quantify the effects of this compound on mitotic spindles, various parameters can be measured from the acquired immunofluorescence images.

Procedure:

-

Image Acquisition:

-

Acquire z-stack images of mitotic cells using a confocal microscope to capture the entire spindle structure.

-

Ensure consistent imaging settings (e.g., laser power, gain, pinhole size) across all samples (control and this compound treated).

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to analyze the captured images.

-

Spindle Morphology Classification: Visually score and categorize mitotic spindles into distinct phenotypes:

-

Bipolar: Normal spindle with two distinct poles.

-

Multipolar: Spindles with more than two poles.

-

Monopolar: Spindles with a single pole.

-

Disorganized: Bipolar spindles with poorly organized or misaligned microtubules.

-

-

Quantitative Measurements:

-

Spindle Length: Measure the pole-to-pole distance in bipolar spindles.

-

Centrosome Number: Stain for a centrosomal marker (e.g., γ-tubulin or pericentrin) and count the number of centrosomes per mitotic cell.

-

Chromosome Alignment: Assess the alignment of chromosomes at the metaphase plate. Quantify the percentage of cells with misaligned chromosomes.

-

-

-

Data Analysis:

-

For each condition (control vs. This compound), analyze a sufficient number of mitotic cells (e.g., >100 cells from at least three independent experiments).

-

Calculate the percentage of cells in each morphological category.

-

Perform statistical analysis (e.g., t-test, chi-square test) to determine the significance of the observed differences between the control and treated groups.

-

These protocols and notes should serve as a comprehensive guide for researchers utilizing this compound to study its effects on mitotic spindle integrity and function.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the mitotic checkpoint for cancer therapy with this compound, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for NMS-P715 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and use of NMS-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase, for in vitro cell culture experiments.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of MPS1 (also known as TTK protein kinase) with an IC50 of 182 nM.[1] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many cancer cells, which often exhibit chromosomal instability, the SAC is crucial for survival.[4] By inhibiting MPS1, this compound overrides the SAC, leading to severe chromosome missegregation (aneuploidy) and subsequent cell death, making it a promising agent for cancer therapy.[2][3][5]

Product Information

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₉F₃N₈O₃ | [1][6] |

| Molecular Weight | 676.73 g/mol | [1][7] |

| CAS Number | 1202055-32-0 | [1][6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [6][8] |

Dissolution and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

Solubility

| Solvent | Solubility | Notes | Source |

| DMSO | 2 mg/mL | May require sonication. | [1] |

| 10 mg/mL | Clear, colorless solution. | [8] | |

| Soluble | --- | [6] |

Storage Conditions

| Form | Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1][7] |

| 4°C | 2 years | [1][7] | |

| -20°C | ≥ 4 years | [6] | |

| Stock Solution (in DMSO) | -80°C | 2 years | [1][7] |

| -20°C | 1 year | [1][7] | |

| -20°C | Up to 6 months | [9] | |

| -20°C | Up to 3 months | [8] |

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Signaling Pathway of this compound Action

This compound targets the MPS1 kinase, a central component of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates the simplified signaling pathway and the effect of this compound.

Caption: this compound inhibits MPS1, leading to SAC override and premature mitotic exit.

Experimental Protocols